3-Methyl-6-oxohex-2-en-1-yl benzoate
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Overview
Description
3-Methyl-6-oxohex-2-en-1-yl benzoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-oxohex-2-en-1-yl benzoate can be achieved through esterification reactions. One common method involves the reaction of 3-Methyl-6-oxohex-2-en-1-ol with benzoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-oxohex-2-en-1-yl benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid and 3-Methyl-6-oxohex-2-enoic acid.
Reduction: Formation of 3-Methyl-6-oxohex-2-en-1-ol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3-Methyl-6-oxohex-2-en-1-yl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-6-oxohex-2-en-1-yl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may exert biological effects through various pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate group but lacking the 3-Methyl-6-oxohex-2-en-1-yl moiety.
Ethyl benzoate: Another ester with a benzoate group, but with an ethyl group instead of the complex 3-Methyl-6-oxohex-2-en-1-yl structure.
3-Methyl-6-oxocyclohex-2-en-1-yl benzoate: A structurally similar compound with a cyclohexene ring instead of the hexene chain.
Uniqueness
3-Methyl-6-oxohex-2-en-1-yl benzoate is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
89637-71-8 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(3-methyl-6-oxohex-2-enyl) benzoate |
InChI |
InChI=1S/C14H16O3/c1-12(6-5-10-15)9-11-17-14(16)13-7-3-2-4-8-13/h2-4,7-10H,5-6,11H2,1H3 |
InChI Key |
XQVXCSNCTKNRTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)C1=CC=CC=C1)CCC=O |
Origin of Product |
United States |
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